molecular formula C8H16ClNO B3021998 endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride CAS No. 1389264-20-3

endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride

Cat. No. B3021998
CAS RN: 1389264-20-3
M. Wt: 177.67
InChI Key: KBDRFDLINZOCBD-OPZYXJLOSA-N
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Description

“Endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride” is a chemical compound with the CAS Number: 1257442-93-5 . It has a molecular weight of 177.67 . The IUPAC name for this compound is (1R,5S)-8-azabicyclo[3.2.1]oct-3-ylmethanol hydrochloride . This compound is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of the 8-azabicyclo[3.2.1]octane scaffold has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO.ClH/c10-5-6-3-7-1-2-8(4-6)9-7;/h6-10H,1-5H2;1H/t6-,7+,8-; . For more detailed molecular structure analysis, please refer to the resources provided .


Chemical Reactions Analysis

There is a concise synthesis of 8-azabicyclo[3.2.1]octanes via sequential oxidative Mannich reactions . This approach involves an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . For more detailed physical and chemical properties, please refer to the resources provided .

Scientific Research Applications

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for the family of tropane alkaloids . These alkaloids exhibit diverse and intriguing biological activities. Researchers worldwide have focused on stereoselectively constructing this fundamental structure. While many approaches involve enantioselective construction of an acyclic starting material, some methods achieve stereochemical control directly during the formation of the bicyclic scaffold or through desymmetrization processes from achiral tropinone derivatives .

Organic Synthesis

8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride: (a close analogue) serves as an essential raw material and intermediate in organic synthesis. It finds applications in agrochemicals, pharmaceuticals, and dyestuffs .

Drug Discovery

The 2-azabicyclo[3.2.1]octane core represents a nitrogen-containing heterocycle with significant potential in drug discovery. Researchers have utilized it as a key synthetic intermediate in several total syntheses. However, due to its unique structure, acquiring this scaffold can be challenging .

Natural Product Synthesis

Highly strained molecules containing trans-fused bicyclo[3.3.0]octane ring systems have attracted attention. Although challenging to synthesize, recent efforts have led to the preparation of natural products with such ring systems. These compounds offer exciting prospects for future research .

Palladium Complexes

An unsymmetrical PCN palladium pincer complex based on an iminophosphinite ligand with fused five-membered cycles (including a THF ring) has been prepared. Such complexes hold promise in catalysis and materials science .

Cascade Reactions

A solvent-dependent oxidative dearomatization-induced divergent [5+2] cascade approach to bicyclo[3.2.1]octanes has been described. This novel protocol enables the synthesis of diversely functionalized ent-kaurene and cedrene-type skeletons with good yields and excellent diastereoselectivities .

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P280 . It is recommended to store this compound at room temperature .

Future Directions

The future directions for the research and development of this compound could involve further exploration of its biological activities, given that it is the central core of the family of tropane alkaloids . Additionally, the development of more efficient and stereoselective synthesis methods could also be a focus of future research .

properties

IUPAC Name

[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-5-6-3-7-1-2-8(4-6)9-7;/h6-10H,1-5H2;1H/t6?,7-,8+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDRFDLINZOCBD-OPZYXJLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856027
Record name [(1R,5S)-8-Azabicyclo[3.2.1]octan-3-yl]methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1257442-93-5
Record name [(1R,5S)-8-Azabicyclo[3.2.1]octan-3-yl]methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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